molecular formula C11H11BrO2 B7637863 2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid

2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid

Cat. No.: B7637863
M. Wt: 255.11 g/mol
InChI Key: GMUDHMQOMVFBPE-UHFFFAOYSA-N
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Description

2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H11BrO2. It is a cyclopropane derivative where a 3-bromophenylmethyl group is attached to the cyclopropane ring at the 2-position, and a carboxylic acid group is attached at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-bromobenzyl chloride with cyclopropane-1-carboxylic acid in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromophenyl group can enhance binding affinity to certain targets, while the cyclopropane ring can provide rigidity to the molecule, influencing its interaction with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Bromophenyl)methyl]cyclopropane-1-carboxylic acid
  • 2-[(3-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid
  • 2-[(3-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid

Uniqueness

2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid is unique due to the presence of the bromine atom at the 3-position of the phenyl ring, which can significantly influence its reactivity and interaction with other molecules. This structural feature can be exploited in the design of new compounds with desired properties .

Properties

IUPAC Name

2-[(3-bromophenyl)methyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c12-9-3-1-2-7(5-9)4-8-6-10(8)11(13)14/h1-3,5,8,10H,4,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUDHMQOMVFBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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